CID 78060790
Description
PubChem CIDs are unique numerical identifiers assigned to chemical substances, enabling systematic referencing across scientific databases. For instance, Figure 8 in illustrates structural overlays of substrates and inhibitors like taurocholic acid (CID 6675) and betulin-derived compounds (CID 72326), which are compared using 2D/3D structural alignment and functional assays . Similarly, compares oscillatoxin derivatives (e.g., CID 101283546) to highlight structural modifications and their biochemical implications . These examples provide a framework for understanding how CID 78060790 might be analyzed relative to its analogs.
Properties
Molecular Formula |
F3H2OSn |
|---|---|
Molecular Weight |
193.72 g/mol |
InChI |
InChI=1S/3FH.H2O.Sn/h3*1H;1H2;/q;;;;+3/p-3 |
InChI Key |
AONZZAPMQSOUAL-UHFFFAOYSA-K |
Canonical SMILES |
O.F[Sn](F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78060790 involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and mechanical grinding .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
CID 78060790 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
CID 78060790 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 78060790 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons
Comparative studies of chemical compounds often focus on structural motifs, physicochemical properties, and biological activity. Below is a synthesis of methodologies and findings from the evidence, applied hypothetically to CID 78060790:
Table 1: Structural Comparison of this compound and Analogous Compounds
Key Findings from Analogous Studies:
Substrate Specificity : highlights that small structural variations, such as hydroxylation or sulfation (e.g., in CID 6675 vs. CID 439763), significantly alter substrate-enzyme interactions in assays measuring transport inhibition .
Bioactivity : Betulin-derived compounds (CID 72326, CID 64971) show enhanced inhibitory effects compared to their parent compound due to functional group additions (e.g., caffeoyl moieties in CID 10153267) .
Synthetic Accessibility: notes that solubility (e.g., Log S values) and reaction yields (e.g., 98% for CID 72863) are critical factors in prioritizing compounds for synthesis .
Table 2: Physicochemical and Bioavailability Metrics
| Compound (CID) | Log S (ESOL) | Bioavailability Score | Solubility (mg/mL) | Synthetic Yield (%) |
|---|---|---|---|---|
| This compound | Unknown | Unknown | Unknown | Unknown |
| CID 72863 | -2.47 | 0.55 | 0.687 | 98 |
| Ginkgolic acid 17:1 (5469634) | Not reported | Not reported | Not reported | Not reported |
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